molecular formula C7H13BrO3 B12612452 Methyl 4-bromo-5-hydroxyhexanoate CAS No. 918972-27-7

Methyl 4-bromo-5-hydroxyhexanoate

Cat. No.: B12612452
CAS No.: 918972-27-7
M. Wt: 225.08 g/mol
InChI Key: ZRNIRQGPSBVJFR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-hydroxyhexanoate is an organic compound with the molecular formula C7H13BrO3 It is a brominated ester with a hydroxyl group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-5-hydroxyhexanoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-hydroxyhexanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-hydroxyhexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: PCC in dichloromethane or Jones reagent in acetone.

    Reduction: LiAlH4 in dry ether.

Major Products:

    Substitution: Formation of corresponding substituted products such as azides or thiocyanates.

    Oxidation: Conversion to methyl 4-bromo-5-oxohexanoate.

    Reduction: Formation of methyl 4-bromo-5-hydroxyhexanol.

Scientific Research Applications

Methyl 4-bromo-5-hydroxyhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-hydroxyhexanoate involves its reactivity due to the presence of both bromine and hydroxyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to act as a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

    Methyl 5-hydroxyhexanoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 4-chloro-5-hydroxyhexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Methyl 4-bromo-5-oxohexanoate: An oxidized form of methyl 4-bromo-5-hydroxyhexanoate with a carbonyl group instead of a hydroxyl group.

Uniqueness: this compound is unique due to the combination of bromine and hydroxyl groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.

Properties

CAS No.

918972-27-7

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

methyl 4-bromo-5-hydroxyhexanoate

InChI

InChI=1S/C7H13BrO3/c1-5(9)6(8)3-4-7(10)11-2/h5-6,9H,3-4H2,1-2H3

InChI Key

ZRNIRQGPSBVJFR-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCC(=O)OC)Br)O

Origin of Product

United States

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